molecular formula C7H2Cl2F3NO B1394003 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride CAS No. 1186306-84-2

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

Cat. No.: B1394003
CAS No.: 1186306-84-2
M. Wt: 243.99 g/mol
InChI Key: WPPJGHKCGNVACP-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is an organic compound with the molecular formula C7H2Cl2F3NO. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine and trifluoromethyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride can be synthesized through several methods. One common route involves the chlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Aqueous Base: Utilized in hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    2-Chloro-6-(trifluoromethyl)nicotinic Acid: Produced via hydrolysis.

    Biaryl or Alkyl-Aryl Derivatives: Resulting from coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the nicotinoyl moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPJGHKCGNVACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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